![molecular formula C8H9IOS B14205208 1-Iodo-4-[(methanesulfinyl)methyl]benzene CAS No. 831224-94-3](/img/structure/B14205208.png)
1-Iodo-4-[(methanesulfinyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-[(methanesulfinyl)methyl]benzene is an organic compound with the molecular formula C8H9IOS This compound is characterized by the presence of an iodine atom and a methanesulfinyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-4-[(methanesulfinyl)methyl]benzene typically involves the iodination of 4-[(methanesulfinyl)methyl]benzene. One common method includes the reaction of 4-[(methanesulfinyl)methyl]benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-4-[(methanesulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The methanesulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-[(methanesulfinyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-4-[(methanesulfinyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methanesulfinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-[(methanesulfinyl)methyl]benzene can be compared with other similar compounds such as:
4-Iodotoluene: Similar in structure but lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylbenzene: Contains a sulfonyl group instead of a methanesulfinyl group, leading to different chemical properties and reactivity.
4-Iodoanisole: Contains a methoxy group instead of a methanesulfinyl group, resulting in different applications and reactivity.
Eigenschaften
CAS-Nummer |
831224-94-3 |
|---|---|
Molekularformel |
C8H9IOS |
Molekulargewicht |
280.13 g/mol |
IUPAC-Name |
1-iodo-4-(methylsulfinylmethyl)benzene |
InChI |
InChI=1S/C8H9IOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DGAJNNJZABXBSA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


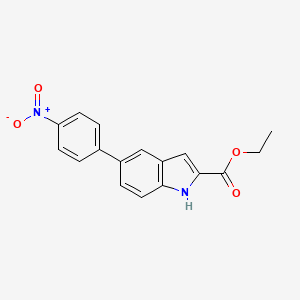
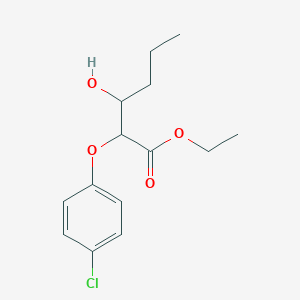
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)
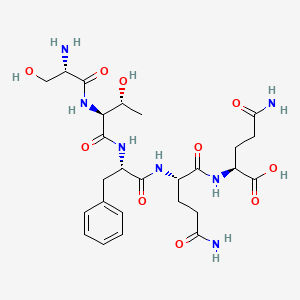
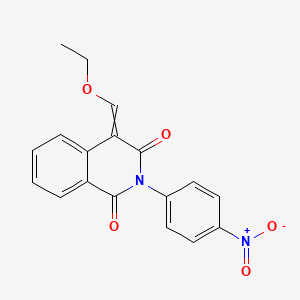
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
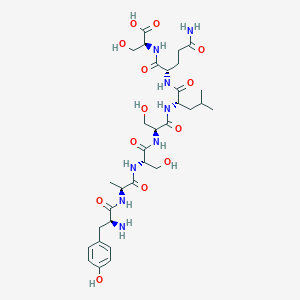
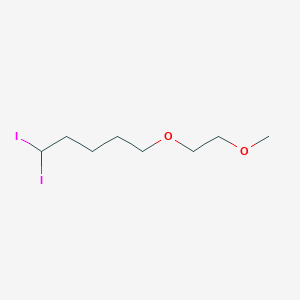
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
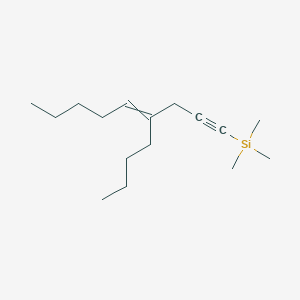
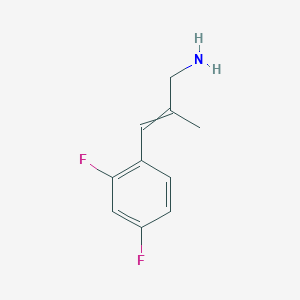
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
